molecular formula C11H14O5 B13526581 3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid

3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13526581
M. Wt: 226.23 g/mol
InChI Key: IIZLSCLXBXMZMC-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C11H14O5 This compound is characterized by the presence of a 2,6-dimethoxyphenyl group attached to a 2-hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2,6-Dimethoxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of oxidative stress, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxybenzoic acid
  • 3-(2,6-Dimethoxyphenyl)propanoic acid
  • 2,6-Dimethoxyphenylboronic acid

Uniqueness

3-(2,6-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O5/c1-15-9-4-3-5-10(16-2)7(9)6-8(12)11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14)

InChI Key

IIZLSCLXBXMZMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(C(=O)O)O

Origin of Product

United States

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